molecular formula C19H22O8 B367119 Dimethyl 4-hydroxy-2-(4-methoxycarbonylphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate CAS No. 1212343-82-2

Dimethyl 4-hydroxy-2-(4-methoxycarbonylphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

Cat. No.: B367119
CAS No.: 1212343-82-2
M. Wt: 378.4g/mol
InChI Key: YYAVVEHWOUBCRK-UHFFFAOYSA-N
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Description

Dimethyl 4-hydroxy-2-(4-methoxycarbonylphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is a complex organic compound with the molecular formula C19H22O8. It is known for its unique structure, which includes a cyclohexane ring substituted with various functional groups, including hydroxyl, methoxycarbonyl, and methyl groups .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 4-hydroxy-2-(4-methoxycarbonylphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 1,3-cyclohexanedicarboxylic acid with methanol in the presence of a strong acid catalyst. The intermediate product is then subjected to further reactions, including hydroxylation and methylation, to achieve the final compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes, followed by purification steps such as recrystallization and chromatography to ensure high purity and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 4-hydroxy-2-(4-methoxycarbonylphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the carbonyl groups yields alcohols .

Scientific Research Applications

Dimethyl 4-hydroxy-2-(4-methoxycarbonylphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ester and hydroxyl groups.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 4-hydroxy-2-(4-methoxycarbonylphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate involves interactions with various molecular targets. The hydroxyl and carbonyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dimethyl 4-hydroxy-2-(4-methoxycarbonylphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry .

Properties

CAS No.

1212343-82-2

Molecular Formula

C19H22O8

Molecular Weight

378.4g/mol

IUPAC Name

dimethyl 4-hydroxy-2-(4-methoxycarbonylphenyl)-4-methyl-6-oxocyclohexane-1,3-dicarboxylate

InChI

InChI=1S/C19H22O8/c1-19(24)9-12(20)14(17(22)26-3)13(15(19)18(23)27-4)10-5-7-11(8-6-10)16(21)25-2/h5-8,13-15,24H,9H2,1-4H3

InChI Key

YYAVVEHWOUBCRK-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C(C1C(=O)OC)C2=CC=C(C=C2)C(=O)OC)C(=O)OC)O

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)OC)C2=CC=C(C=C2)C(=O)OC)C(=O)OC)O

Origin of Product

United States

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